molecular formula C2H7NO3S B152105 Taurine-15N CAS No. 127041-63-8

Taurine-15N

Cat. No.: B152105
CAS No.: 127041-63-8
M. Wt: 126.14 g/mol
InChI Key: XOAAWQZATWQOTB-LBPDFUHNSA-N
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Description

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a stable isotope-labeled variant of taurine. Taurine is a sulfur-containing amino acid that is not incorporated into proteins but exists freely in tissues. It plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and calcium signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurine-15N can be synthesized by incorporating nitrogen-15 into the taurine molecule. One common method involves the reaction of ethylene oxide with ammonium-15N chloride, followed by oxidation with sulfurous acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the isotopic enrichment of nitrogen-15 is maintained at 98% or higher .

Chemical Reactions Analysis

Types of Reactions: Taurine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ecological and Trophic Studies

Taurine-15N is instrumental in understanding trophic relationships and nitrogen cycling within ecosystems. Its incorporation into biological systems allows researchers to trace nitrogen pathways and assess the role of taurine in nutrient dynamics.

Case Study: Trophic Dynamics in Marine Ecosystems
In a study focusing on the tropical sponge Ianthella basta, researchers used this compound to track nitrogen incorporation into the sponge's biomass. The study demonstrated that taurine-derived nitrogen could be assimilated into the sponge, highlighting its role as a nutrient source for marine organisms. The experimental setup involved incubating sponge explants with labeled taurine to monitor nitrogen transformation into ammonium and subsequent oxidation processes, revealing significant insights into nutrient cycling within marine symbiont interactions .

Metabolic Research

This compound serves as a tracer in metabolic studies, particularly in examining how taurine affects cellular processes and metabolic pathways. Its stable isotope nature allows for precise tracking of metabolic fates without altering the biological system being studied.

Case Study: Taurine's Role in Gut Microbiota
Research has shown that taurine can influence gut microbiota composition and function. In mammals, taurine is metabolized by gut bacteria, which can convert it into sulfide, providing protection against pathogens. Studies utilizing this compound have elucidated the metabolic pathways involved, demonstrating how taurine contributes to host defense mechanisms through its microbial metabolism .

Analytical Chemistry

The measurement of nitrogen isotope ratios using this compound is a powerful tool in analytical chemistry, particularly for assessing the natural abundance of nitrogen isotopes in biological samples.

Methodology: Isotope Ratio Mass Spectrometry
A notable method involves gas chromatography interfaced with isotope ratio mass spectrometry (GC-irm-MS) to analyze taurine samples for their δ15N values. This technique has been optimized to ensure quantitative reaction conditions while avoiding nitrogen isotope fractionation during sample preparation. The method has shown excellent reproducibility across various biological samples, making it a reliable approach for ecological and physiological studies .

Pharmaceutical Applications

This compound also finds applications in pharmaceutical research, particularly in drug development and safety assessments. Its ability to act as a tracer can help evaluate the pharmacokinetics of taurine derivatives and their metabolites.

Example: Evaluating Taurine Derivatives
Research has indicated that taurine derivatives may influence physical fitness and overall health outcomes. By employing this compound as a tracer, scientists can better understand how these compounds are metabolized within the body, leading to improved formulations of dietary supplements or pharmaceuticals aimed at enhancing physical performance or metabolic health .

Data Tables

Application AreaDescriptionKey Findings
Ecological StudiesTracing nitrogen pathways in marine ecosystemsTaurine-derived nitrogen is incorporated into sponge biomass .
Metabolic ResearchUnderstanding taurine's role in gut microbiotaTaurine metabolism by gut bacteria provides protection against pathogens .
Analytical ChemistryMeasuring nitrogen isotopes using GC-irm-MSOptimized methods yield reproducible δ15N values across biological samples .
Pharmaceutical ResearchEvaluating pharmacokinetics of taurine derivativesInsights into metabolism can enhance dietary supplement formulations .

Mechanism of Action

Taurine-15N exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Taurine-15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its role in osmoregulation, calcium signaling, and neuroprotection also sets it apart from other similar compounds .

Biological Activity

Taurine-15N, a stable isotope-labeled variant of taurine, is gaining attention in scientific research due to its unique properties and significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various fields.

Overview of this compound

This compound (2-Amino-15N-ethanesulfonic acid) is a sulfur-containing amino acid that plays critical roles in several physiological processes. Unlike conventional amino acids, taurine is not incorporated into proteins but exists freely in tissues. It is known for its involvement in osmoregulation, bile salt formation, and calcium signaling .

Target of Action: this compound primarily targets neuronal tissues and various cellular systems where it exerts protective effects against oxidative stress and excitotoxicity.

Mode of Action:

  • Calcium Regulation: Taurine modulates intracellular calcium levels, which is crucial for neuronal function and protection against glutamate-induced toxicity.
  • Antioxidant Activity: It acts as an antioxidant by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage .
  • Neuroprotection: this compound has been shown to protect neurons from oxidative stress and apoptosis through various signaling pathways .

Biochemical Pathways

Taurine metabolism involves several key biochemical pathways:

  • Biosynthesis: Taurine is synthesized from cysteine through the action of specific enzymes. This process is essential for maintaining adequate levels of taurine in tissues.
  • Conjugation with Bile Acids: Taurine conjugates with bile acids to form bile salts, which are vital for fat digestion and absorption.
  • Oxidative Reactions: Under certain conditions, taurine can be oxidized to form taurine chloramine, which exhibits antimicrobial properties.

Pharmacokinetics

Taurine exhibits linear absorption and distribution characteristics. Its elimination process is non-linear, indicating that the pharmacokinetics can vary based on dosage and physiological conditions. Research shows that taurine levels can significantly influence metabolic pathways in various tissues .

Applications in Research

This compound is utilized across multiple research domains due to its stable isotope labeling:

  • Metabolic Tracing:
    • Used as a tracer in mass spectrometry to study metabolic pathways and nutrient cycling in biological systems .
    • In marine biology, it helps investigate host-symbiont interactions by tracking incorporation into holobiont biomass .
  • Clinical Research:
    • Investigated for therapeutic effects in conditions such as cardiovascular diseases and diabetes due to its antioxidant properties .
    • Studies have demonstrated its potential to reduce blood pressure and improve metabolic profiles in hypertensive models .
  • Industrial Applications:
    • Incorporated into energy drinks and nutritional supplements for its physiological benefits, including enhancing exercise performance and recovery.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of taurine against glutamate-induced neuronal injury. Researchers found that taurine significantly reduced intracellular calcium overload and apoptosis in neuronal cells exposed to high levels of glutamate. The use of this compound allowed precise tracking of its protective mechanisms at the cellular level.

Study 2: Host-Symbiont Interactions

In a metaproteomic analysis involving marine sponges, this compound was added to seawater to evaluate its incorporation into sponge biomass. Results indicated that taurine plays a critical role in metabolic interactions between the host and symbiotic microorganisms, highlighting its importance in marine ecosystems .

Comparative Analysis

CompoundStructureUnique FeaturesApplications
TaurineC₂H₇NO₃SNatural amino acidAntioxidant, osmoregulation
This compoundC₂H₇¹⁵NO₃SStable isotope for tracingMetabolic studies
HypotaurineC₂H₇NO₂SPrecursor in taurine biosynthesisLimited research applications

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Taurine-<sup>15</sup>N with high isotopic purity?

  • Answer : Synthesis requires optimizing reaction conditions (e.g., pH, temperature, and solvent) to minimize isotopic dilution. Chemical synthesis via sulfonation of <sup>15</sup>N-labeled ethanolamine or enzymatic pathways using cysteine sulfinic acid decarboxylase are common. Purity validation via <sup>15</sup>N NMR (≥99% enrichment) and elemental analysis is critical .
  • Experimental Design : Use controlled isotopic labeling protocols and compare yields against non-labeled taurine. Report purification steps (e.g., ion-exchange chromatography) to ensure reproducibility .

Q. How can researchers validate the stability of Taurine-<sup>15</sup>N in biological matrices during metabolic studies?

  • Answer : Conduct spiked recovery experiments in target matrices (e.g., plasma, tissue homogenates) under varying storage conditions (time, temperature). Quantify isotopic integrity via LC-MS/MS with multiple reaction monitoring (MRM) for <sup>15</sup>N-specific transitions. Include internal standards (e.g., deuterated taurine) to correct for matrix effects .
  • Data Analysis : Compare degradation rates using kinetic models (e.g., first-order decay) and report confidence intervals for stability thresholds .

Q. What analytical techniques are most reliable for distinguishing Taurine-<sup>15</sup>N from endogenous taurine in tissue samples?

  • Answer : High-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) provides precise <sup>15</sup>N/<sup>14</sup>N ratios. For spatial distribution, use MALDI-TOF imaging with <sup>15</sup>N-specific mass shifts. Cross-validate with <sup>1</sup>H-<sup>15</sup>N HSQC NMR for structural confirmation .
  • Limitations : Address potential interferences (e.g., isotopic scrambling in acidic environments) by optimizing extraction protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in Taurine-<sup>15</sup>N metabolic flux data across different in vivo models?

  • Answer : Discrepancies may arise from species-specific enzyme kinetics (e.g., cysteine dioxygenase activity) or compartmentalization differences. Use tracer kinetic modeling (e.g., non-compartmental vs. physiologically based models) to compare turnover rates. Validate with knockout models or isotopic dilution assays .
  • Case Study : In murine vs. zebrafish models, adjust for differences in biliary excretion rates and mitochondrial taurine transport .

Q. What experimental controls are critical when studying isotopic effects of Taurine-<sup>15</sup>N on protein folding or membrane stability?

  • Answer : Include <sup>14</sup>N taurine controls and assess secondary structure changes via circular dichroism (CD) or fluorescence quenching. For membrane studies, use differential scanning calorimetry (DSC) to compare phase transition temperatures in liposomes with/without <sup>15</sup>N-labeled taurine .
  • Pitfalls : Account for solvent isotope effects (e.g., D2O vs. H2O) that may confound results .

Q. How can multi-omics approaches enhance the interpretation of Taurine-<sup>15</sup>N tracer studies in metabolically complex systems?

  • Answer : Integrate <sup>15</sup>N flux data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles to map regulatory networks. For example, correlate taurine-proton cotransporter (TauT) expression levels with isotopic enrichment in cellular compartments .
  • Tools : Use pathway enrichment analysis (e.g., MetaboAnalyst) to identify nodes where isotopic labeling diverges from predicted metabolic routes .

Q. What statistical frameworks are recommended for analyzing low-abundance Taurine-<sup>15</sup>N signals in high-background natural abundance samples?

  • Answer : Apply Bayesian hierarchical models to estimate posterior probabilities of <sup>15</sup>N detection thresholds. Use noise-reduction algorithms (e.g., Savitzky-Golay smoothing) in MS data preprocessing. Report limit of quantification (LOQ) based on signal-to-noise ratios ≥10:1 .
  • Validation : Replicate measurements across independent batches and perform power analysis to determine sample size adequacy .

Q. Methodological Best Practices

  • Reproducibility : Document synthesis and purification protocols in line with NIH preclinical guidelines (e.g., solvent lot numbers, spectrometer calibration logs) .
  • Data Reporting : Use the STRENDA checklist for metabolic tracer studies, including raw isotopic ratios and instrument parameters .
  • Ethical Compliance : For human studies, anonymize <sup>15</sup>N tracer data and disclose storage protocols in ethics submissions .

Properties

IUPAC Name

2-(15N)azanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493917
Record name 2-(~15~N)Aminoethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127041-63-8
Record name 2-(~15~N)Aminoethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127041-63-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Taurine-15N
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Taurine-15N
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Taurine-15N
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Taurine-15N
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Taurine-15N
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Taurine-15N

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.